1-(2-Methylcyclopropyl)propane-1-sulfonamide
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Overview
Description
Preparation Methods
The synthesis of 1-(2-Methylcyclopropyl)propane-1-sulfonamide typically involves the reaction of 2-methylcyclopropylamine with propane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and advanced purification techniques to ensure consistent quality .
Chemical Reactions Analysis
1-(2-Methylcyclopropyl)propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Methylcyclopropyl)propane-1-sulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Methylcyclopropyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. Sulfonamides typically act as competitive inhibitors of enzymes that utilize para-aminobenzoic acid, thereby disrupting the synthesis of folic acid in bacteria . This inhibition leads to the bacteriostatic effect, preventing bacterial growth and replication .
Comparison with Similar Compounds
1-(2-Methylcyclopropyl)propane-1-sulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfanilamide: A widely used antibacterial agent with a similar mechanism of action.
Sulfamethazine: Another sulfonamide used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
The uniqueness of this compound lies in its specific cyclopropyl group, which can impart different chemical and biological properties compared to other sulfonamides .
Properties
Molecular Formula |
C7H15NO2S |
---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
1-(2-methylcyclopropyl)propane-1-sulfonamide |
InChI |
InChI=1S/C7H15NO2S/c1-3-7(11(8,9)10)6-4-5(6)2/h5-7H,3-4H2,1-2H3,(H2,8,9,10) |
InChI Key |
LEUGLFHNVUIOIC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CC1C)S(=O)(=O)N |
Origin of Product |
United States |
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